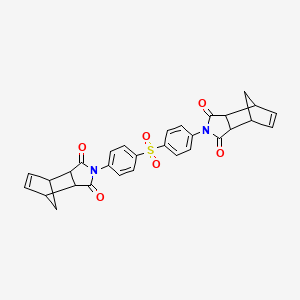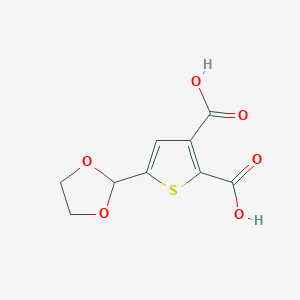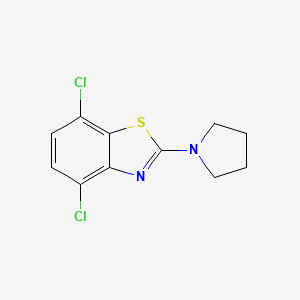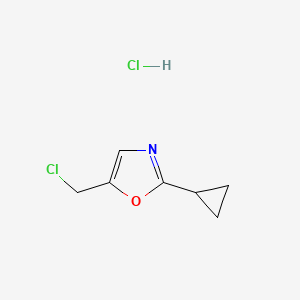
2,2'-(sulfonylbis(4,1-phenylene))bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2'-(sulfonylbis(4,1-phenylene))bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione) is a useful research compound. Its molecular formula is C30H24N2O6S and its molecular weight is 540.59. The purity is usually 95%.
BenchChem offers high-quality 2,2'-(sulfonylbis(4,1-phenylene))bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-(sulfonylbis(4,1-phenylene))bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione) including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Eco-Benign Catalysts for Organic Synthesis
Sulfonylbis(1,4-phenylene)bis(sulfamic acid) (SPSA) has been recognized for its role as a new heterogeneous catalyst by reacting 4,4′-sulfonyldianiline with chlorosulfonic acid. This catalyst showcases the synthesis of mono- and bis-chromene derivatives under mild conditions, offering environmentally friendly advantages, low cost, and high reusability without the need for organic solvents. This innovation could pave the way for more sustainable chemical processes in pharmaceutical and materials science industries (Mahmoodi & Khazaei, 2017).
Advanced Materials for Fuel Cell Applications
A series of studies have highlighted the development of poly(arylene ether sulfone) copolymers with sulfonated and fluorenyl groups for proton exchange membrane (PEM) fuel cells. These materials exhibit high proton conductivity and low methanol permeability, suggesting their potential as efficient and durable PEM materials. Such copolymers balance the mechanical properties and the electrochemical performance required for fuel cell applications, indicating a significant step forward in energy technology (Wang et al., 2011), (Bae, Miyatake, & Watanabe, 2009).
Molecular Glasses and Non-linear Optical Materials
The synthesis and characterization of novel molecular glasses based on arylmethylene-1,3-indandione derivatives have been reported, demonstrating significant third-order optical non-linearity. These materials are potential candidates for applications in photonic devices and optical communications, providing a path toward the development of new materials with tailored optical properties (Seniutinas et al., 2012).
Polymer Electrolyte Membranes for Direct Methanol Fuel Cells
Research into novel sulfonated cardo poly(arylene ether sulfone)s with bulky and rigid side chains has been conducted to address the specific needs of direct methanol fuel cells (DMFCs). These membranes exhibit high thermal and mechanical properties, low methanol permeability, and high proton conductivity, highlighting the importance of polymer architecture in enhancing fuel cell efficiency and durability (Zheng et al., 2014).
Innovative Sulfone Monomers for Enhanced Polymer Membranes
The development of new sulfone monomers with pendent sulfonic acid groups has led to the synthesis of sulfonated poly(arylene ether sulfone) copolymers. These materials show promise for use in polymer electrolyte membranes due to their flexibility, toughness, and high proton conductivity. This research underscores the potential of molecular engineering in producing high-performance materials for energy and environmental applications (Li et al., 2010).
特性
IUPAC Name |
4-[4-[4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenyl]sulfonylphenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N2O6S/c33-27-23-15-1-2-16(13-15)24(23)28(34)31(27)19-5-9-21(10-6-19)39(37,38)22-11-7-20(8-12-22)32-29(35)25-17-3-4-18(14-17)26(25)30(32)36/h1-12,15-18,23-26H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHWYVMRAPZQDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)S(=O)(=O)C5=CC=C(C=C5)N6C(=O)C7C8CC(C7C6=O)C=C8 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-(sulfonylbis(4,1-phenylene))bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione) | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B2454861.png)

![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(3-thienyl)-1H-pyrazol-5-amine](/img/structure/B2454866.png)

![N-(3-hydroxypyridin-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2454868.png)
![(R)-6-Propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol hydrobromide](/img/structure/B2454872.png)
![5-fluoro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2454873.png)


![Tert-butyl 2-[[(2-chloroacetyl)amino]methyl]-4,4-difluoro-2-methylpyrrolidine-1-carboxylate](/img/structure/B2454877.png)
![N-(4-chlorophenyl)-1-[5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-sulfonamide](/img/structure/B2454878.png)

